molecular formula C23H26N4O B2801447 3-(azepane-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine CAS No. 1251599-28-6

3-(azepane-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine

Cat. No.: B2801447
CAS No.: 1251599-28-6
M. Wt: 374.488
InChI Key: ZUGIFACOJHZIBA-UHFFFAOYSA-N
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Description

The compound 3-(azepane-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine features a 1,8-naphthyridine core substituted with:

  • A 7-methyl group at position 5.
  • An azepane-1-carbonyl moiety at position 3, introducing a seven-membered lactam ring.
  • A 4-methylphenyl group as the N-substituent at position 2.

Properties

IUPAC Name

azepan-1-yl-[7-methyl-4-(4-methylanilino)-1,8-naphthyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-16-7-10-18(11-8-16)26-21-19-12-9-17(2)25-22(19)24-15-20(21)23(28)27-13-5-3-4-6-14-27/h7-12,15H,3-6,13-14H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGIFACOJHZIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(azepane-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine (commonly referred to as the compound) is a complex organic molecule belonging to the naphthyridine derivative family. Its unique structure, which includes an azepane ring and various functional groups, positions it as a candidate for significant biological activity. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C23H26N4OC_{23}H_{26}N_{4}O and a molecular weight of approximately 374.488 g/mol. Its structural features include:

  • Azepane Ring : A seven-membered saturated ring that contributes to the compound's pharmacological properties.
  • Naphthyridine Core : A bicyclic structure that is often associated with biological activity.
  • Substituents : The presence of a methyl group and a phenyl group enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Naphthyridine Core : Using appropriate precursors and reaction conditions.
  • Introduction of the Azepane Ring : Achieved through cyclization reactions involving cyclic amines.
  • Functionalization : Involves adding methyl and phenyl groups to enhance biological activity.

Optimized reaction conditions are crucial for maximizing yield and purity during synthesis.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Bruton's Tyrosine Kinase (BTK) Inhibition : It acts as a small molecule inhibitor of BTK, which is significant in treating certain leukemias and lymphomas.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
AntimicrobialEffective against bacterial strains
BTK InhibitionModulation of signaling pathways

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Interaction : The compound may bind to enzymes involved in cancer progression or microbial resistance, altering their activity.
  • Receptor Modulation : It potentially interacts with receptors that regulate cell growth and apoptosis.

Ongoing studies aim to elucidate these interactions further to enhance understanding of its pharmacological profile.

Case Studies

Recent case studies have explored the compound's efficacy in various settings:

  • Cancer Cell Lines : In vitro studies demonstrated significant reductions in viability among multiple cancer cell lines treated with the compound, with IC50 values indicating potent activity.
  • Microbial Inhibition : Testing against common pathogens showed that the compound inhibited growth at low concentrations, suggesting its potential as a therapeutic agent in infectious diseases.

Comparison with Similar Compounds

Comparison with Similar 1,8-Naphthyridin-4-amine Derivatives

Structural Analogues and Substituent Effects

Key structural variations among 1,8-naphthyridin-4-amine derivatives include:

Substituents on the naphthyridine core (positions 2, 3, 5, 7).

Acyl/heterocyclic groups at position 3.

Aromatic/alkyl substituents on the N-amine.

Table 1: Comparative Analysis of Selected Derivatives
Compound Name Substituents (Position) Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound 3-(azepane-1-carbonyl), 7-methyl, N-(4-methylphenyl) N/A N/A N/A -
L968-0275 (ChemDiv) 3-(azepane-1-carbonyl), 7-methyl, N-(5-fluoro-2-methylphenyl) N/A N/A MS (ESI): m/z calculated for C23H25FN4O
3e (2-bromophenyl derivative) 2-(2-bromophenyl), 7-phenyl, 5-CF3 85 139–141 IR: 3320 cm⁻¹ (NH); ¹H NMR: δ 8.42 (s, 1H)
3f (4-methoxyphenyl derivative) 2-(4-methoxyphenyl), 7-phenyl, 5-CF3 80 194–196 IR: 2920 cm⁻¹ (CH); ¹H NMR: δ 3.85 (s, 3H)
BJ10686 (morpholine derivative) 3-(morpholine-4-carbonyl), 7-methyl, N-(3-methylphenyl) N/A N/A Molecular formula: C21H22N4O2
Key Observations:
  • Azepane vs.
  • Fluorine Substitution : L968-0275, with a 5-fluoro-2-methylphenyl group, highlights the role of halogenation in modulating electronic properties and bioavailability .
  • Trifluoromethyl (CF3) Groups : Derivatives like 3e and 3f exhibit high yields (80–85%) and elevated melting points (>130°C), attributed to the electron-withdrawing CF3 group enhancing crystallinity .

Pharmacological Implications

  • Fluorinated Analogues : L968-0275’s fluorine atom may enhance blood-brain barrier penetration, a critical factor in CNS-targeted therapies .
  • CF3 Derivatives : The trifluoromethyl group in 3e and 3f is associated with improved metabolic stability in drug candidates .

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